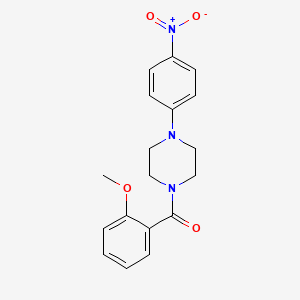
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzoyl group attached to the piperazine ring, along with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation of the piperazine ring using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using 4-nitrophenyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-hydroxybenzoyl)-4-(4-nitrophenyl)piperazine.
Reduction: Formation of 1-(2-methoxybenzoyl)-4-(4-aminophenyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The exact pathways and targets can vary based on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(2-Methoxybenzoyl)-4-phenylpiperazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Methoxybenzoyl)-4-(4-chlorophenyl)piperazine:
1-(2-Methoxybenzoyl)-4-(4-methylphenyl)piperazine: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: 1-(2-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the methoxybenzoyl and nitrophenyl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFZHHWNRXFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL](/img/structure/B4965224.png)
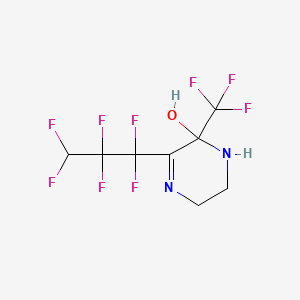
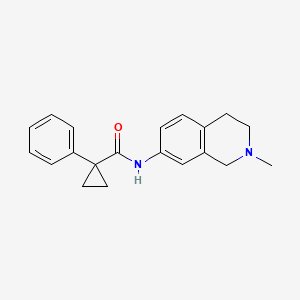
![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)
![1-[(2-Bromophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid](/img/structure/B4965254.png)
![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)
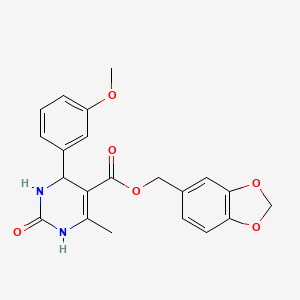
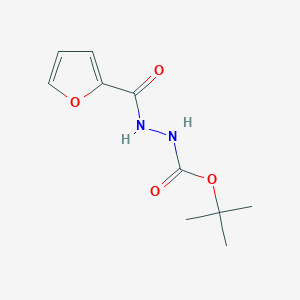
![5-cyclopropyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4965280.png)
![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)
![methyl (5E)-5-{[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene}-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)
![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B4965324.png)
![4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane](/img/structure/B4965338.png)
